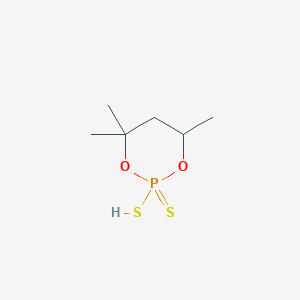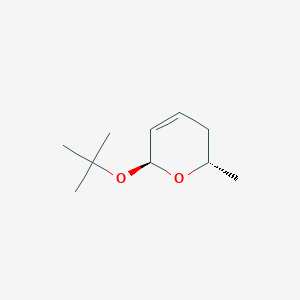
(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran is a chemical compound with a unique structure that includes a pyran ring, a tert-butoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in the production process .
化学反応の分析
Types of Reactions
(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products .
科学的研究の応用
(2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to (2S,6S)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran include:
- (2R,6R)-6-tert-Butoxy-2-methyl-3,6-dihydro-2H-pyran
- This compound derivatives with different substituents .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and properties. This makes it valuable for specific applications where these characteristics are advantageous .
特性
CAS番号 |
52529-32-5 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
(2S,6S)-2-methyl-6-[(2-methylpropan-2-yl)oxy]-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C10H18O2/c1-8-6-5-7-9(11-8)12-10(2,3)4/h5,7-9H,6H2,1-4H3/t8-,9-/m0/s1 |
InChIキー |
XFZOSEXBKNSYRU-IUCAKERBSA-N |
異性体SMILES |
C[C@H]1CC=C[C@@H](O1)OC(C)(C)C |
正規SMILES |
CC1CC=CC(O1)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{8-[2-(2-Methoxyethoxy)ethoxy]octyl}-2-octylcyclopropane](/img/structure/B14650116.png)
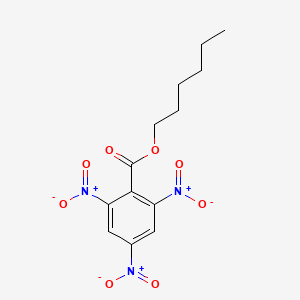

![1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14650149.png)
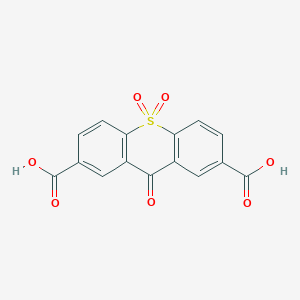
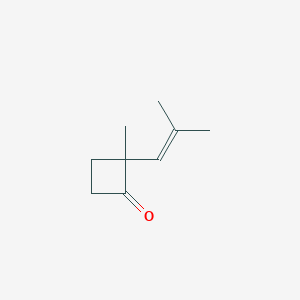
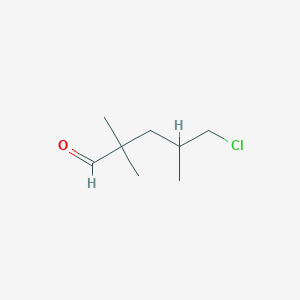
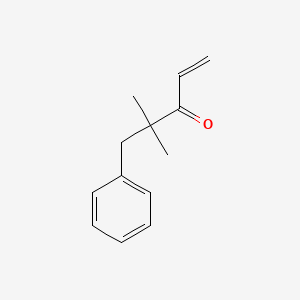
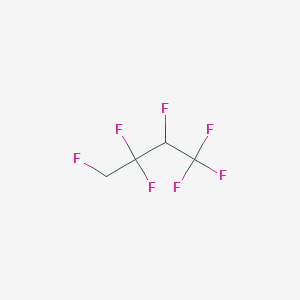

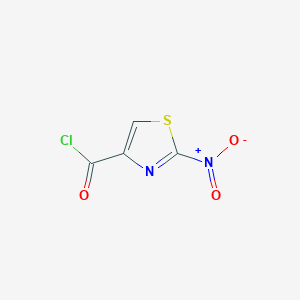
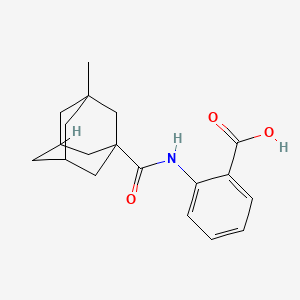
![[(Cyclohexylmethyl)selanyl]benzene](/img/structure/B14650194.png)
